molecular formula C12H18N2O B12110569 Acetamide, 2-(methylamino)-N-[4-(1-methylethyl)phenyl]- CAS No. 1016739-04-0

Acetamide, 2-(methylamino)-N-[4-(1-methylethyl)phenyl]-

Cat. No.: B12110569
CAS No.: 1016739-04-0
M. Wt: 206.28 g/mol
InChI Key: YVGALEQCLUKOLY-UHFFFAOYSA-N
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Description

Acetamide, 2-(methylamino)-N-[4-(1-methylethyl)phenyl]- is a compound that belongs to the class of amides Amides are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(methylamino)-N-[4-(1-methylethyl)phenyl]- can be achieved through several synthetic routes. One common method involves the reaction of aniline derivatives with acyl chlorides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Aniline derivative and acyl chloride.

    Reaction Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Procedure: The aniline derivative is reacted with the acyl chloride in the presence of the base, leading to the formation of the desired amide.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method is the use of electrosynthesis, which has gained popularity due to its sustainability and efficiency. Electrosynthesis involves the use of electrical energy to drive chemical reactions, offering a greener alternative to traditional methods .

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(methylamino)-N-[4-(1-methylethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Acetamide, 2-(methylamino)-N-[4-(1-methylethyl)phenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Acetamide, 2-(methylamino)-N-[4-(1-methylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: Another amide with a simpler structure, used as a precursor in the synthesis of pharmaceuticals.

    N-Phenylacetamide: Similar in structure but lacks the methylamino group, used in organic synthesis.

Uniqueness

Acetamide, 2-(methylamino)-N-[4-(1-methylethyl)phenyl]- is unique due to its specific structural features, such as the presence of the methylamino group and the isopropyl-substituted phenyl ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Acetamide derivatives are significant in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound Acetamide, 2-(methylamino)-N-[4-(1-methylethyl)phenyl]- (CAS No. 65542-25-8) is of particular interest due to its unique structure and potential therapeutic applications.

  • Molecular Formula : C10H14N2O
  • Molecular Weight : 178.23 g/mol

The structure includes an acetamide moiety linked to a phenyl group substituted with a methylamino group and an isopropyl group, which may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of acetamide derivatives as anticancer agents. For instance, research focused on the synthesis and evaluation of various acetamide compounds demonstrated significant cytotoxic effects against several cancer cell lines, including prostate (DU145), lung (A549), and glioblastoma (U87MG) cells. Notably, compounds exhibiting an IC50 value of less than 8 µM were identified as potent inhibitors of heme oxygenase-1 (HO-1), a protein associated with cancer progression and chemoresistance .

The anticancer effects of acetamide derivatives are often attributed to their ability to induce apoptosis in tumor cells. This process involves the activation of caspases, which are crucial for the apoptotic pathway. For instance, in studies involving thiazole-acetamide derivatives, compounds were shown to promote caspase-3 activation, leading to increased apoptosis in cancer cells .

Anti-inflammatory Effects

Acetamides are also recognized for their anti-inflammatory properties. Compounds containing the acetamide structure have been linked to the inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation and pain pathways. For example, drugs like ibuprofen and bufexamac utilize similar acetamide structures for their therapeutic effects .

Enzyme Inhibition Studies

A significant area of research involves the inhibition of enzymes such as urease and α-amylase by acetamide derivatives. In one study, various acetamide-sulfonamide compounds were evaluated for their urease inhibitory activity, with results indicating effective inhibition at IC50 values ranging from 9.95 µM to higher values depending on structural modifications .

Data Summary

Biological Activity IC50 Values Cell Lines/Enzymes Tested References
HO-1 Inhibition≤8 µMProstate (DU145), Lung (A549), Glioblastoma (U87MG)
Urease Inhibition9.95 µMUrease
Apoptosis Induction-Various cancer cell lines

Case Studies

  • Heme Oxygenase-1 Inhibitors : A study synthesized novel acetamide-based compounds that showed promising results as HO-1 inhibitors with significant anticancer activity against U87MG cells . These findings suggest that structural modifications can enhance the efficacy of acetamide derivatives.
  • Urease Inhibition : Research on sulfonamide-acetamide conjugates revealed that certain structural features significantly enhance urease inhibition, making these compounds potential candidates for treating conditions related to urease activity .

Properties

CAS No.

1016739-04-0

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-(methylamino)-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C12H18N2O/c1-9(2)10-4-6-11(7-5-10)14-12(15)8-13-3/h4-7,9,13H,8H2,1-3H3,(H,14,15)

InChI Key

YVGALEQCLUKOLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CNC

Origin of Product

United States

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